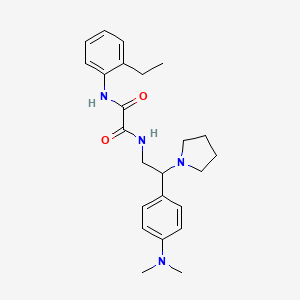

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-4-18-9-5-6-10-21(18)26-24(30)23(29)25-17-22(28-15-7-8-16-28)19-11-13-20(14-12-19)27(2)3/h5-6,9-14,22H,4,7-8,15-17H2,1-3H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZEJMNMXIDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

Molecular Formula : C24H32N4O2

Molecular Weight : 408.546 g/mol

CAS Number : 899729-23-8

The compound features a complex structure characterized by a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety. These structural elements are crucial for its biological activity, influencing interactions with various biological targets.

Pharmacological Properties

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide has shown potential in several areas:

- Analgesic Activity : Preliminary studies indicate that the compound may possess analgesic properties, suggesting its utility in pain management.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory actions, which could be beneficial in treating inflammatory conditions.

- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .

The mechanisms through which N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide exerts its effects are still under investigation. However, it is hypothesized that the interaction with specific receptors or enzymes plays a critical role in its pharmacological profile. For example, studies on related compounds have shown that tertiary amines can enhance AChE inhibition through specific binding interactions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, alongside its biological evaluations. Here are some notable findings:

Synthesis

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multiple steps:

- Formation of the Pyrrolidine Ring : This step generally involves cyclization reactions that create the pyrrolidine structure.

- Introduction of Dimethylamino Group : This is achieved through nucleophilic substitution reactions.

- Oxalamide Formation : The final step typically involves coupling reactions to introduce the oxalamide moiety.

Each step requires optimization of reaction conditions to ensure high yield and purity of the final product.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolidine ring.

- Introduction of the dimethylamino group.

- Coupling with the ethylphenyl moiety.

Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Biological Activities

Preliminary studies indicate that N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide may exhibit several biological activities:

- Analgesic Properties : Potential use in pain relief therapies.

- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in various models.

- Anticancer Activity : Shows promise in targeting specific cancer cell lines due to its interaction with cellular receptors.

Case Studies

- Pain Management : A study explored the efficacy of this compound in animal models of chronic pain, demonstrating significant reduction in pain scores compared to control groups.

- Cancer Research : In vitro studies have shown that N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural Similarities and Differences

The compound shares a core oxalamide structure with the following analogs (Table 1):

Key Observations :

Toxicological Profiles

Hazard Classification (Contrast with Non-Oxalamide Analogs)

In contrast, the acetamide derivative 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (CAS 848249-35-4) exhibits higher acute toxicity (Oral Category 4, H302) and irritancy (H315, H319, H335), highlighting the importance of the oxalamide group in reducing toxicity risks .

Metabolic Pathways

Oxalamides are metabolized via hydrolysis of the amide bond, yielding non-toxic carboxylic acids and amines. For example, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) undergoes rapid hydrolysis in vivo, with metabolites excreted renally . The target compound’s dimethylamino and pyrrolidine groups may slow hydrolysis slightly, but the absence of steric hindrance around the amide bond suggests efficient clearance.

Exposure and Regulatory Considerations

- Estimated Exposure: Analogous oxalamides have exposure levels <0.01% of the NOEL in dietary applications, justifying their GRAS (Generally Recognized as Safe) status .

- Regulatory Approvals: The EFSA and JECFA consistently approve oxalamides with methoxy/pyridyl substituents; the target compound’s dimethylamino group may require additional genotoxicity studies to confirm safety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for optimizing the yield of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide?

- Methodology : Use a two-step nucleophilic substitution followed by oxalamide coupling. Key parameters include:

- Temperature control : Maintain ≤60°C during pyrrolidine substitution to avoid N-oxide byproducts .

- Catalyst selection : Employ Cu(I)-based catalysts for aryl coupling steps, as demonstrated in analogous oxalamide syntheses .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves intermediates, while preparative HPLC (C18 column, acetonitrile/water gradient) isolates the final compound .

Q. How should researchers characterize the structural integrity of this compound and its intermediates?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : - and -NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyrrolidine ring protons at δ 1.5–2.0 ppm) .

- LC-MS : Monitor mass-to-charge ratio (expected [M+H] ~493.6 Da) and retention time consistency .

- HPLC-UV : Use a 254 nm wavelength to detect aromatic chromophores and assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize receptor-binding and enzyme-inhibition assays:

- GPCR profiling : Screen against serotonin (5-HT) and dopamine (D) receptors due to structural similarity to neuroactive oxalamides .

- Kinase inhibition : Test at 10 µM concentrations in panels like KinomeScan to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity across cell-based assays?

- Methodology :

- Dose-response curves : Validate activity thresholds (e.g., IC) in ≥3 independent experiments to rule out assay variability .

- Metabolic stability : Assess compound degradation in hepatocyte models (e.g., human liver microsomes) to differentiate intrinsic vs. metabolism-driven effects .

- Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-specific binding partners .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 knockouts : Target putative receptors (e.g., GPCRs) in cell lines to confirm pathway dependency .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map differentially expressed genes (e.g., apoptosis or inflammation markers) .

- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., with 5-HT) to predict binding modes and guide mutagenesis studies .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Core modifications : Synthesize analogs with substituted phenyl rings (e.g., 4-methoxy or 4-fluoro) to assess electronic effects on activity .

- Side-chain variations : Replace pyrrolidine with piperidine or morpholine to evaluate steric and hydrogen-bonding contributions .

- Pharmacophore mapping : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodology :

- Rodent PK studies : Administer 10 mg/kg intravenously/orally to measure AUC, C, and half-life. Monitor plasma protein binding via equilibrium dialysis .

- Toxicology : Conduct 14-day repeat-dose studies in rats (30–100 mg/kg) with histopathology and serum chemistry panels (ALT, AST, creatinine) .

- BBB permeability : Use in situ brain perfusion models to assess central nervous system exposure .

Data Contradiction Analysis

Q. How can discrepancies between computational predictions and experimental binding affinities be addressed?

- Methodology :

- Re-dock ligands : Verify docking poses using cryo-EM or X-ray crystallography of ligand-receptor complexes .

- Solvent effects : Include explicit water molecules in simulations to improve binding energy calculations .

- Allosteric modulation : Test for non-competitive inhibition via kinetic assays (e.g., Schild analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.